2-C-Methyl-alpha-D-riboFuranose tetrabenzoate 2-C-Methyl-alpha-D-riboFuranose tetrabenzoate
Brand Name: Vulcanchem
CAS No.: 15397-16-7
VCID: VC0108515
InChI: InChI=1S/C34H28O9/c1-34(43-32(38)26-20-12-5-13-21-26)28(41-30(36)24-16-8-3-9-17-24)27(22-39-29(35)23-14-6-2-7-15-23)40-33(34)42-31(37)25-18-10-4-11-19-25/h2-21,27-28,33H,22H2,1H3/t27-,28-,33-,34-/m1/s1
SMILES: CC1(C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Molecular Formula: C34H28O9
Molecular Weight: 580.59

2-C-Methyl-alpha-D-riboFuranose tetrabenzoate

CAS No.: 15397-16-7

Cat. No.: VC0108515

Molecular Formula: C34H28O9

Molecular Weight: 580.59

* For research use only. Not for human or veterinary use.

2-C-Methyl-alpha-D-riboFuranose tetrabenzoate - 15397-16-7

Specification

CAS No. 15397-16-7
Molecular Formula C34H28O9
Molecular Weight 580.59
IUPAC Name [(2R,3R,4R,5R)-3,4,5-tribenzoyloxy-4-methyloxolan-2-yl]methyl benzoate
Standard InChI InChI=1S/C34H28O9/c1-34(43-32(38)26-20-12-5-13-21-26)28(41-30(36)24-16-8-3-9-17-24)27(22-39-29(35)23-14-6-2-7-15-23)40-33(34)42-31(37)25-18-10-4-11-19-25/h2-21,27-28,33H,22H2,1H3/t27-,28-,33-,34-/m1/s1
SMILES CC1(C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator